5-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O4S3/c16-14-3-4-15(24-14)25(20,21)18-10-12-5-8-19(9-6-12)26(22,23)13-2-1-7-17-11-13/h1-4,7,11-12,18H,5-6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPNFHFWSAFYJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial properties, enzyme inhibition, and other therapeutic potentials, supported by various studies and findings.
Chemical Structure and Properties
The molecular formula of 5-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide is , with a molecular weight of approximately 367.9 g/mol. The compound features a thiophene ring, sulfonamide group, and piperidine moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.9 g/mol |
| Chemical Structure | Chemical Structure |
Antibacterial Activity
Recent studies have demonstrated that compounds similar to 5-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide exhibit significant antibacterial properties. For instance, derivatives containing the piperidine nucleus have shown effectiveness against various bacterial strains including Salmonella Typhi, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .
Case Study: Antibacterial Evaluation
In one study, synthesized derivatives were evaluated for their antibacterial activity using the disk diffusion method. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) as low as 50 µg/mL against E. coli and S. aureus .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease activities. In vitro assays revealed that certain derivatives had IC50 values in the micromolar range, indicating a strong potential for therapeutic applications in conditions like Alzheimer's disease and urinary infections .
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 1.0 |
| Urease | 3.1 |
Other Therapeutic Potentials
Beyond antibacterial and enzyme inhibition, the sulfonamide functionality of the compound suggests additional therapeutic applications such as:
- Anticancer Activity : The sulfonamide moiety is known for its role in cancer chemotherapy .
- Hypoglycemic Effects : Compounds with similar structures have been implicated in glucose regulation .
- Diuretic Action : The pharmacological behavior of sulfonamides often includes diuretic effects .
In Silico Studies
In silico studies have been employed to predict the binding affinity of 5-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide to various biological targets. Molecular docking simulations indicated favorable interactions with target proteins involved in bacterial resistance mechanisms and metabolic pathways relevant to diabetes management .
Summary of Findings
The biological activity of 5-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide can be summarized as follows:
| Activity Type | Observations |
|---|---|
| Antibacterial | Effective against multiple strains |
| Enzyme Inhibition | Significant AChE and urease inhibition |
| Other Potentials | Anticancer, hypoglycemic, diuretic effects |
Comparison with Similar Compounds
5-Chloro-N-(1-{2-[(Propan-2-Yl)Phenoxy]Ethyl}Piperidin-4-Yl)-Thiophene-2-Sulfonamide (Compound 14)
- Structural Differences: Replaces pyridine-3-sulfonyl with a phenoxyethyl group.
- Synthesis : 65% yield, 97% purity (LC/MS).
- Molecular Weight : 443.02 g/mol vs. target compound (~443–494 g/mol).
- Implications: The phenoxyethyl group may reduce polarity compared to pyridine-3-sulfonyl, affecting solubility and blood-brain barrier penetration.
1-Methyl-N-{[1-(Pyridine-3-Sulfonyl)Piperidin-4-Yl]Methyl}-1H-Imidazole-4-Sulfonamide (BJ49884)
- Structural Differences : Replaces thiophene-2-sulfonamide with imidazole-4-sulfonamide.
- Molecular Weight : 399.49 g/mol vs. target compound.
1-((5-Chlorothiophen-2-Yl)Sulfonyl)-N-(4,5-Dihydronaphtho[1,2-d]Thiazol-2-Yl)Piperidine-4-Carboxamide
- Structural Differences : Replaces sulfonamide with carboxamide and incorporates a naphthothiazole ring.
- Molecular Weight : 494.1 g/mol.
Pyridine-Based Analogs from Patent EP 3 227 284 B1
- Example Compounds : Feature ethylsulfanyl/sulfonyl groups on pyridine-carboxamide scaffolds.
- Key Contrast : Sulfur-containing substituents (e.g., ethylsulfonyl) enhance electron-withdrawing effects, which could modulate enzyme inhibition profiles compared to the target compound’s pyridine-3-sulfonyl group.
Preparation Methods
Diazotization and Fluoroborate Formation
The preparation of pyridine-3-sulfonyl chloride begins with 3-aminopyridine as the starting material. In a reaction vessel, 3-aminopyridine is dissolved in 6–10 M hydrochloric acid and cooled to 0–5°C. Aqueous sodium nitrite (1.05–1.1 equiv) is added dropwise, followed by sodium fluoroborate (1.1–1.3 equiv), maintaining the temperature below 10°C. This generates a diazonium fluoroborate intermediate (Compound B ), isolated via suction filtration in 95.3% yield.
Acylchlorination with Thionyl Chloride
The diazonium fluoroborate is treated with thionyl chloride in the presence of cuprous chloride or cupric chloride as a catalyst. This step converts the intermediate into pyridine-3-sulfonyl chloride (Compound C ) with high purity, as confirmed by HPLC (Figure 1 in CN112830892A). Key parameters include:
-
Temperature : 0–5°C during diazotization to minimize side reactions.
-
Catalyst : 0.5–1.0 mol% CuCl or CuCl₂ enhances reaction efficiency.
Synthesis of 5-Chlorothiophene-2-Sulfonyl Chloride
Sulfonation of 5-Chlorothiophene
Direct sulfonation of 5-chlorothiophene using chlorosulfonic acid at 50–60°C yields the sulfonyl chloride derivative. Alternatively, oxidative chlorination of 3-acetyl-5-chloro-2-(benzylthio)thiophene (Formula III in WO2010103550A2) with chlorine gas in dilute acetic acid produces 3-acetyl-5-chloro-2-thiophenesulfonyl chloride (Formula X). Subsequent amination with ammonium hydroxide generates the sulfonamide (Formula V), which can be brominated and reduced to key intermediates.
Bromination and Reduction
Bromination of 3-acetyl-5-chloro-2-thiophenesulfonamide (Formula V) with pyridinium bromide perbromide in ethyl acetate yields 3-bromoacetyl-5-chloro-2-thiophenesulfonamide (Formula VI). Asymmetric reduction using (+)-β-chlorodiisopinocamphenylborane produces the chiral alcohol (Formula VII), which undergoes cyclization to form the thieno[3,2-e]thiazine core.
Preparation of 4-(Aminomethyl)Piperidine
Reductive Amination
4-Piperidinecarboxaldehyde is reacted with ammonium acetate in the presence of sodium cyanoborohydride to yield 4-(aminomethyl)piperidine. The reaction is conducted in methanol at pH 4–5, with yields exceeding 85% after purification by distillation or recrystallization.
Sequential Sulfonylation and Coupling
Piperidine Sulfonylation
4-(Aminomethyl)piperidine is treated with pyridine-3-sulfonyl chloride in dichloromethane containing triethylamine (1.2 equiv) at 0–25°C. The reaction proceeds via nucleophilic acyl substitution, yielding 1-(pyridine-3-sulfonyl)piperidin-4-ylmethanamine after 12–24 hours. Excess sulfonyl chloride ensures complete conversion, with the product isolated via aqueous workup (yield: 78–82%).
Thiophene Sulfonamide Formation
The intermediate amine is reacted with 5-chlorothiophene-2-sulfonyl chloride in tetrahydrofuran (THF) under inert atmosphere. Triethylamine (2.0 equiv) neutralizes HCl, and the reaction is stirred at 25°C for 6–8 hours. The final product is purified by column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from isopropanol, achieving yields of 65–70%.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.90 (s, 1H, pyridine-H), 8.65 (d, J = 4.8 Hz, 1H), 8.10 (d, J = 8.0 Hz, 1H), 7.60 (m, 1H), 7.25 (s, 1H, thiophene-H), 3.40–3.20 (m, 4H, piperidine-CH₂), 2.90 (t, J = 6.4 Hz, 2H, CH₂-NH), 1.80–1.60 (m, 3H, piperidine-CH).
-
HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
Impurity Control
-
Dibromo Impurity : Limited to <0.5% via controlled bromination conditions.
-
Residual Solvents : <500 ppm (ICH guidelines) confirmed by GC-MS.
Process Optimization and Scalability
Q & A
Basic: What are the standard synthetic routes for preparing 5-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide?
Answer:
The synthesis typically involves a multi-step approach:
Sulfonamide Coupling : React 5-chlorothiophene-2-sulfonyl chloride with a piperidine derivative (e.g., 1-(pyridine-3-sulfonyl)piperidin-4-ylmethanamine) under basic conditions. Triethylamine in dichloromethane (DCM) is commonly used to neutralize HCl byproducts .
Piperidine Functionalization : The pyridine-3-sulfonyl group is introduced via sulfonylation of piperidine using pyridine-3-sulfonyl chloride, often in anhydrous tetrahydrofuran (THF) at 0–25°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol ensures purity.
Key Parameters (Table 1):
| Step | Reagents/Conditions | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Et₃N, 24h | DCM | RT | 65–75% |
| 2 | Pyridine-3-SO₂Cl₂ | THF | 0°C → RT | 50–60% |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns protons and carbons in the thiophene, pyridine, and piperidine moieties. For example, the piperidine methylene group (CH₂) resonates at δ 3.1–3.5 ppm .
- 2D NMR (HSQC, HMBC) : Confirms connectivity between sulfonamide and piperidine groups .
- IR Spectroscopy : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ≈ 470 g/mol).
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
Answer:
- Modify Substituents :
- Evaluate Key Properties :
Case Study : Analogous compounds with pyridazine moieties showed improved antifungal activity when the thiophene sulfonamide group was retained .
Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy?
Answer:
Contradictions may arise from poor bioavailability or off-target effects. Mitigation strategies include:
Physicochemical Profiling :
- Measure solubility (e.g., PBS pH 7.4) and metabolic stability (microsomal assays) .
- Use PAMPA (Parallel Artificial Membrane Permeability Assay) to predict absorption .
Pharmacokinetic Studies :
- Monitor plasma half-life in rodent models. Compounds with tPSA >90 Ų often exhibit reduced CNS side effects .
Target Engagement Assays : Confirm binding to the intended target (e.g., enzyme inhibition IC₅₀) using SPR (Surface Plasmon Resonance) .
Advanced: What computational methods predict binding modes with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). The sulfonamide group often forms hydrogen bonds with catalytic lysines .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the piperidine-pyridine-thiophene core in the binding pocket .
- QSAR Models : Develop regression models correlating substituent electronegativity (Hammett constants) with activity .
Example : ALK inhibitors (e.g., LDK378) were optimized using docking to prioritize compounds with piperidine-derived sulfonamides .
Advanced: How to design experiments for analyzing metabolic pathways?
Answer:
In Vitro Metabolism :
- Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. Piperidine N-dealkylation is a common pathway .
Isotope Labeling : Synthesize a deuterated analog (e.g., CD₂ in the piperidine ring) to track metabolic sites .
CYP Inhibition Assays : Test inhibition of CYP3A4/2D6 to assess drug-drug interaction risks .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound?
Answer:
- Optimize Reaction Conditions :
- Purification : Switch from column chromatography to crystallization (e.g., using methanol/water) for cost-effective scaling .
- Catalysis : Employ Pd/C or Ni catalysts for reductive amination steps to reduce byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
